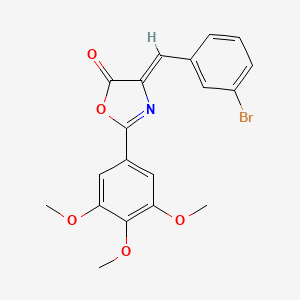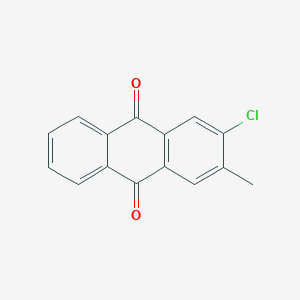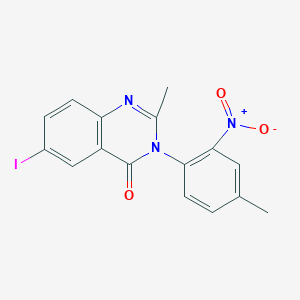
4-(3-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one, also known as Br-TMPO, is a synthetic compound that has been widely studied for its potential applications in scientific research. This molecule belongs to the class of oxazolones, which have been shown to possess interesting biological activities.
Mécanisme D'action
The mechanism of action of 4-(3-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it has been proposed that it may act by inducing apoptosis in cancer cells through the activation of caspase enzymes. It may also inhibit the growth of bacteria and fungi by disrupting their cell membranes or inhibiting their enzymes. Further research is needed to fully elucidate the mechanism of action of 4-(3-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one.
Biochemical and Physiological Effects:
4-(3-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation and oxidative stress. In vivo studies have shown that it can reduce tumor growth and improve survival rates in animal models. However, further studies are needed to evaluate its safety and efficacy in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(3-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one is its potential as a cytotoxic agent against cancer cells, which makes it a promising candidate for cancer research. It also has anti-inflammatory and anti-oxidant properties, which could be useful in the development of new therapies for various diseases. However, its limitations include its potential toxicity and the need for further studies to evaluate its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 4-(3-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one. One area of interest is in the development of new cancer therapies based on its cytotoxic properties. It could also be studied for its potential as an anti-inflammatory and anti-oxidant agent, as well as its ability to inhibit the growth of bacteria and fungi. Further studies are needed to evaluate its safety and efficacy in humans, and to optimize its synthesis and purification methods for large-scale production.
Méthodes De Synthèse
The synthesis of 4-(3-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one can be achieved through a multistep process involving the reaction of 3-bromobenzaldehyde with 3,4,5-trimethoxyaniline to form a Schiff base, which is then cyclized with glyoxal to yield the oxazolone product. The reaction conditions and purification methods have been optimized to obtain high yields and purity of 4-(3-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one.
Applications De Recherche Scientifique
4-(3-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to possess interesting biological activities that make it a potential candidate for scientific research. One of its main applications is in the field of cancer research, where it has been shown to exhibit cytotoxic effects against various cancer cell lines. 4-(3-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one has also been studied for its potential as an anti-inflammatory and anti-oxidant agent, as well as its ability to inhibit the growth of certain bacteria and fungi.
Propriétés
IUPAC Name |
(4Z)-4-[(3-bromophenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO5/c1-23-15-9-12(10-16(24-2)17(15)25-3)18-21-14(19(22)26-18)8-11-5-4-6-13(20)7-11/h4-10H,1-3H3/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHWBFCILFHKFA-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=CC3=CC(=CC=C3)Br)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=N/C(=C\C3=CC(=CC=C3)Br)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(3-Bromophenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-dimethoxyphenyl)-11-(4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4958483.png)
![3-[4-(4-morpholinyl)-1-piperidinyl]-5-(1-naphthyl)-1,2,4-triazine](/img/structure/B4958491.png)

![4,5-dimethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4958500.png)
![2-(2,5-dimethylphenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B4958507.png)
![3-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4958508.png)

![1-(2-fluorobenzyl)-N-[5-fluoro-2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4958529.png)
![2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4958530.png)
![N-[3-(aminosulfonyl)phenyl]-2-iodobenzamide](/img/structure/B4958538.png)
![[1-({1-[(2,3-dimethyl-1H-indol-7-yl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B4958542.png)
![5-{4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4958558.png)
